molecular formula C20H30N2O3 B2799392 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide CAS No. 953932-73-5

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2799392
M. Wt: 346.471
InChI Key: YFUWHRLTPMMOPF-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is based on the longest carbon chain in the compound and the functional groups present.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve studying these reactions and the conditions under which they occur.



Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with different reagents under various conditions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

Hypoglycemic Activity

Research on novel acetamide derivatives, including structures similar to N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide, has shown significant hypoglycemic activity in animal models. These compounds were synthesized and evaluated for their potential to lower blood glucose levels, demonstrating promising results without toxic effects on the kidney and liver, which indicates their potential as therapeutic agents for diabetes management (Nikaljea, Choudharia, & Une, 2012).

Antimicrobial and Antitumor Activities

Another study highlighted the design and synthesis of hydrazide and oxadiazole derivatives, utilizing 3-methoxyphenol as a starting substance. These compounds were assessed for their antimicrobial activity against various pathogens and showed higher efficacy against gram-negative bacteria. Additionally, their antiproliferative activity was evaluated against human tumor cell lines, where certain compounds exhibited significant inhibitory effects, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).

Antihypertensive Agents

A study on the synthesis and evaluation of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives explored their inhibitory activity against T-type Ca(2+) channels. The findings revealed that specific structural modifications could enhance the selectivity for T-type Ca(2+) channels over L-type Ca(2+) channels, indicating potential applications as novel antihypertensive agents without inducing reflex tachycardia (Watanuki et al., 2012).

Safety And Hazards

This involves studying the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions. This could be based on the current state of research and the potential applications of the compound.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds. It’s always important to refer to peer-reviewed scientific literature or trusted databases for information.


properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-18-6-8-19(9-7-18)25-15-20(23)21-14-16-10-12-22(13-11-16)17-4-2-3-5-17/h6-9,16-17H,2-5,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUWHRLTPMMOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide

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